molecular formula C26H18N2 B4720531 2-(4-biphenylyl)-3-phenylquinoxaline

2-(4-biphenylyl)-3-phenylquinoxaline

Cat. No. B4720531
M. Wt: 358.4 g/mol
InChI Key: XCEJRBWFYREIQE-UHFFFAOYSA-N
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Description

2-(4-biphenylyl)-3-phenylquinoxaline, also known as BPQ, is a heterocyclic compound that belongs to the quinoxaline family. BPQ has gained much attention in the scientific community due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and biotechnology.

Mechanism of Action

The mechanism of action of 2-(4-biphenylyl)-3-phenylquinoxaline is not fully understood. However, it has been suggested that 2-(4-biphenylyl)-3-phenylquinoxaline exerts its anticancer activity by inducing apoptosis, a programmed cell death process, in cancer cells. 2-(4-biphenylyl)-3-phenylquinoxaline has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(4-biphenylyl)-3-phenylquinoxaline has been reported to have low toxicity in vitro and in vivo. However, further studies are needed to evaluate its toxicity profile and potential side effects. 2-(4-biphenylyl)-3-phenylquinoxaline has been shown to have good solubility in organic solvents, making it suitable for various applications in chemistry and biology.

Advantages and Limitations for Lab Experiments

2-(4-biphenylyl)-3-phenylquinoxaline has several advantages for lab experiments, including its high yield and purity, good solubility, and low toxicity. However, 2-(4-biphenylyl)-3-phenylquinoxaline has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for 2-(4-biphenylyl)-3-phenylquinoxaline research. In medicinal chemistry, 2-(4-biphenylyl)-3-phenylquinoxaline can be further optimized to improve its anticancer activity and selectivity. 2-(4-biphenylyl)-3-phenylquinoxaline-based materials can be further developed for various applications, including sensing, imaging, and energy storage. Furthermore, the potential of 2-(4-biphenylyl)-3-phenylquinoxaline as a photosensitizer in photodynamic therapy can be explored further. In conclusion, 2-(4-biphenylyl)-3-phenylquinoxaline is a promising compound with potential applications in various fields, and further research is needed to fully explore its potential.

Scientific Research Applications

2-(4-biphenylyl)-3-phenylquinoxaline has been extensively studied for its potential applications in various fields. In medicinal chemistry, 2-(4-biphenylyl)-3-phenylquinoxaline has shown promising results as a potential anticancer agent. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-biphenylyl)-3-phenylquinoxaline has also been investigated for its potential as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that uses light to activate a photosensitizer to produce reactive oxygen species, which can kill cancer cells.
In materials science, 2-(4-biphenylyl)-3-phenylquinoxaline has been used as a building block for the synthesis of functional materials, such as organic semiconductors, liquid crystals, and fluorescent dyes. 2-(4-biphenylyl)-3-phenylquinoxaline-based materials have shown high thermal stability, good solubility, and excellent optical properties, making them suitable for various applications, including organic electronics, optoelectronics, and sensing.

properties

IUPAC Name

2-phenyl-3-(4-phenylphenyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2/c1-3-9-19(10-4-1)20-15-17-22(18-16-20)26-25(21-11-5-2-6-12-21)27-23-13-7-8-14-24(23)28-26/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEJRBWFYREIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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